N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide is a phenazine derivative known for its strong antagonistic properties against fungal phytopathogens.
Mechanism of Action
Target of Action
Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, are known to exhibit a diverse range of biological properties . They are primarily produced by bacteria, especially pseudomonads . Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .
Mode of Action
Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, and act as cell signals that regulate patterns of gene expression . They contribute to biofilm formation and architecture, and enhance bacterial survival .
Biochemical Pathways
Phenazines are involved in various metabolic pathways. For instance, they are known to influence the ATP-binding cassette (ABC) transporters, nitrogen metabolism, and aminobenzoate degradation . They also play a role in the metabolism of purine, arachidonic acid, and phenylpropanoid biosynthesis .
Pharmacokinetics
Phenazines are known to be used in many diverse applications, including as electron acceptors and donors, as components of fuel cells, as environmental sensors and biosensors, and as central components of antitumor compounds .
Result of Action
Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . In plants, phenazines may influence growth and elicit induced systemic resistance . Synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, antileishmanial, as well as insecticidal activity .
Action Environment
The action of phenazines can be influenced by environmental factors. For instance, the carrier systems formed by micellar copolymers type Pluronic® have demonstrated effectiveness in incorporating several photosensitizing compounds, ensuring its monomeric form for photodynamic therapy applications . Studies have shown the beneficial impact of an appropriate incorporation technique to enhance the cellular uptake of phenazines compounds .
Biochemical Analysis
Biochemical Properties
Phenazines, including N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide, serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival
Cellular Effects
Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance in plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide typically involves the reaction of phenazine-1-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through metabolic engineering of bacterial strains such as Pseudomonas chlororaphis. By manipulating the genetic pathways involved in phenazine biosynthesis, researchers have been able to enhance the yield of phenazine-1-carboxamide, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phenazine derivatives.
Reduction: Reduction reactions can modify the phenazine ring, leading to the formation of reduced phenazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various phenazine derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other phenazine derivatives.
Biology: Exhibits strong antifungal and antibacterial properties, making it useful in studying microbial interactions.
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxamide: A closely related compound with similar antifungal properties.
Phenazine-1-carboxylic acid: Another phenazine derivative with strong antimicrobial activity.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Known for its fungicidal properties against Rhizoctonia solani
Uniqueness
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide stands out due to the presence of the fluorobenzyl group, which enhances its stability and biological activity compared to other phenazine derivatives. This unique structural feature makes it a promising candidate for various applications in agriculture and medicine .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]phenazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-14-10-8-13(9-11-14)12-22-20(25)15-4-3-7-18-19(15)24-17-6-2-1-5-16(17)23-18/h1-11H,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGORBKHJISIPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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